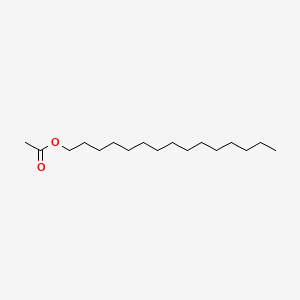

Pentadecyl acetate

Description

a sex pheromone of the pear fruit moth, Acrobasis pyrivorella

Structure

3D Structure

Propriétés

IUPAC Name |

pentadecyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17(2)18/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAIZLQILBFRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334842 | |

| Record name | Pentadecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-58-3 | |

| Record name | Pentadecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Pentadecyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Pentadecyl acetate. The information is presented to support research and development activities, with a focus on clarity, data accessibility, and reproducible methodologies.

Core Physicochemical Data

This compound is a long-chain fatty acid ester. Its fundamental properties are summarized below, providing a quantitative baseline for experimental design and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₄O₂ | [1][2][3][4] |

| Molecular Weight | 270.46 g/mol | [2] |

| IUPAC Name | This compound | |

| CAS Number | 629-58-3 | |

| Appearance | Colorless to Almost Colorless Clear Liquid (at 20°C) | |

| Melting Point | 15 °C | |

| Boiling Point | 230 °C at 70 mmHg | |

| Density (Specific Gravity) | 0.86 g/cm³ (at 20/20 °C) | |

| Refractive Index | 1.44 | |

| Flash Point | 140 °C | |

| Solubility | Insoluble in water (0.01172 mg/L at 25°C, est.); Soluble in most organic solvents. | |

| Purity (Typical) | >95.0% (GC) |

Experimental Protocols

The determination of the physicochemical properties of esters like this compound involves standard analytical chemistry techniques. Below are detailed methodologies for key experiments.

This compound can be synthesized via the Fischer esterification of pentadecan-1-ol with acetic acid, using an acid catalyst.

-

Materials:

-

Pentadecan-1-ol

-

Glacial Acetic Acid (in excess)

-

Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Diethyl ether or other suitable organic solvent

-

-

Protocol:

-

Reaction Setup: In a round-bottom flask, combine pentadecan-1-ol and an excess of glacial acetic acid.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

-

Reflux: Attach a reflux condenser to the flask, add boiling stones, and heat the mixture to reflux for 1-2 hours to drive the reaction toward completion.

-

Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether and cold water.

-

Washing: Wash the organic layer sequentially with:

-

Water, to remove the bulk of the acid and unreacted alcohol.

-

5% sodium bicarbonate solution, to neutralize any remaining acid (vent the separatory funnel frequently to release CO₂ pressure).

-

Saturated brine solution, to help break any emulsions and remove residual water.

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude ester can be further purified by vacuum distillation to obtain pure this compound.

-

-

Melting Point:

-

The melting point can be determined using a standard melting point apparatus. A small sample of the solidified ester is placed in a capillary tube and heated slowly. The temperature range over which the sample melts from a solid to a clear liquid is recorded.

-

-

Boiling Point:

-

Due to its high boiling point, the determination for this compound is typically performed under reduced pressure (vacuum distillation) to prevent decomposition. The observed boiling point is then converted to the atmospheric pressure boiling point using a nomograph.

-

-

Density:

-

Density is measured using a hydrometer or a pycnometer at a specified temperature (e.g., 20°C). The instrument is calibrated with a substance of known density, such as deionized water.

-

-

Solubility:

-

Qualitative solubility is assessed by adding a small amount of this compound to various solvents (e.g., water, ethanol, acetone, hexane) and observing its miscibility. For quantitative measurement, a saturated solution is prepared, and the concentration of the dissolved ester is determined using techniques like gas chromatography (GC).

-

Visualizations

The following diagram illustrates the logical workflow for the laboratory synthesis of this compound.

Caption: Workflow for Fischer Esterification of this compound.

This compound functions as a semiochemical, specifically a sex pheromone, for certain insect species like the pear fruit moth (Acrobasis pyrivorella). This implies a role in chemical signaling between organisms.

Caption: Role of this compound in Chemical Signaling.

References

Pentadecyl Acetate: A Comprehensive Technical Guide on its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecyl acetate, a saturated long-chain acetate ester, has been identified as a significant semiochemical in the natural world, primarily functioning as an insect pheromone. This technical guide provides an in-depth overview of the discovery and natural occurrence of this compound. It details the scientific journey of its identification in various insect species and its presence in plant volatiles. This document adheres to stringent data presentation and experimental protocol standards, offering valuable insights for researchers in chemical ecology, entomology, and natural product chemistry.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader exploration of insect chemical communication. While a definitive first synthesis or isolation is not prominently documented in readily available literature, its identification as a biologically active compound emerged from pioneering research in the field of pheromone chemistry. The development of advanced analytical techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS) and electroantennography (EAD), was pivotal in isolating and identifying trace amounts of this compound from complex natural extracts.

The timeline of its discovery as a pheromone component in key species is summarized below:

| Year of Report | Species | Type of Pheromone | Role of this compound |

| 1989 | Drosophila busckii | Aggregation Pheromone | Major Component |

| 2009 | Acrobasis pyrivorella (Pear fruit moth) | Sex Pheromone | Minor Component |

| 2023 | Holotrichia parallela (Dark black chafer) | Aggregation Pheromone | Component |

Natural Occurrence of this compound

This compound's presence in nature is most notably as a component of insect pheromones, influencing behaviors such as aggregation and mating. It has also been identified as a minor constituent of some plant volatiles.

Insect Pheromones

This compound plays a crucial role in the chemical communication of several insect species.

In Drosophila busckii, (S)-2-pentadecyl acetate, along with 2-pentadecanone, acts as a major component of the aggregation pheromone. This chemical signal attracts both male and female flies. The aggregation pheromone is produced in the ejaculatory bulb of sexually mature males and is transferred to the female's cuticle during mating.

| Component | Stereoisomer | Function |

| This compound | (S)-2-pentadecyl acetate | Aggregation Pheromone |

| 2-pentadecanone | - | Aggregation Pheromone |

This compound is a minor but significant component of the female sex pheromone of the pear fruit moth, Acrobasis pyrivorella.[1] The primary component is (Z)-9-pentadecenyl acetate. Field trapping experiments have demonstrated that the addition of this compound to the main pheromone component significantly increases the number of males trapped.[1]

| Pheromone Gland Component | Amount per Female Gland (ng, mean ± SE) |

| (Z)-9-pentadecenyl acetate | 12.9 ± 2.8 |

| This compound | 0.8 ± 0.1 |

In the dark black chafer, Holotrichia parallela, this compound has been identified as one of the male-specific compounds that constitute the aggregation pheromone. Both male and female beetles are attracted to volatiles emitted by the males.

Plant Volatiles

This compound has been identified as a trace component in boronia absolute, an extract from the flowers of Boronia megastigma. Boronia absolute is a highly valued material in the fragrance and flavor industries.

Experimental Protocols

The identification and characterization of this compound from natural sources rely on a combination of sophisticated analytical techniques. Below are detailed methodologies for the key experiments involved.

Pheromone Extraction from Insect Glands

This protocol outlines the general procedure for extracting pheromones from the glands of female moths.[1][2]

-

Insect Rearing and Collection : Rear the target insect species under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod). Collect virgin females on the day of emergence and use them for extraction during their active period (e.g., the first half of the scotophase).

-

Gland Dissection : Anesthetize the female moth by chilling. Using fine forceps and a dissecting microscope, carefully dissect the pheromone gland, which is typically located on the intersegmental membrane between the eighth and ninth abdominal segments.

-

Solvent Extraction : Place the dissected gland into a small vial containing approximately 20 µL of high-purity n-heptane or hexane. Add a known amount of an internal standard (e.g., 50 ng of (E)-11-tetradecenal) for quantification purposes.

-

Extraction Period : Allow the gland to extract at ambient temperature for at least one hour to ensure the complete diffusion of the pheromone into the solvent.

-

Sample Storage : Store the extract at -20°C until analysis to prevent degradation of the components.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone for separating and identifying volatile compounds like this compound.[3]

-

Instrumentation : Utilize a gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890/5977B).

-

Column Selection : Employ a capillary column with a polar stationary phase, such as a polyethylene glycol phase (e.g., DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm), which is suitable for separating fatty acid derivatives.

-

Injector and Carrier Gas : Set the injector temperature to a suitable value (e.g., 250°C) with a split or splitless injection mode. Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program : A temperature gradient is crucial for separating a mixture of compounds. A typical program would be:

-

Initial temperature: 90°C, hold for 3 minutes.

-

Ramp: Increase to 210°C at a rate of 10°C/min.

-

Final hold: Maintain at 210°C for a specified duration.

-

-

Mass Spectrometer Parameters : Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-550.

-

Compound Identification : Identify this compound by comparing its mass spectrum and retention time with those of an authentic synthetic standard.

Electroantennography (EAG)

EAG is a sensitive bioassay used to detect which compounds in a mixture elicit an olfactory response in an insect's antenna.

-

Antenna Preparation : Excise an antenna from a live, immobilized insect (typically a male for sex pheromone studies). Mount the antenna between two electrodes. One electrode is placed at the base of the antenna, and the other at the distal end.

-

Signal Amplification : Connect the electrodes to a high-impedance amplifier (amplification factor of 100x is common) to detect the small electrical potentials generated by the olfactory receptor neurons.

-

Odorant Delivery : A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing the test odorant (e.g., a fraction from the GC effluent or a synthetic standard) is injected into this airstream.

-

Data Recording : The electrical response of the antenna (the EAG signal) is recorded and displayed on a computer. A negative voltage deflection indicates a response.

-

Coupled GC-EAD : For identifying active compounds in a mixture, the effluent from the GC column is split, with one part going to the MS detector and the other to the EAG preparation. This allows for the simultaneous recording of the chemical and biological activity of each compound as it elutes from the column.

Visualizations

General Workflow for Pheromone Identification

The following diagram illustrates the typical experimental workflow for the identification of insect pheromones.

Caption: A flowchart of the experimental workflow for insect pheromone identification.

Simplified Pheromone Biosynthesis Pathway

This diagram shows a simplified representation of the biosynthesis of a generic C16 acetate pheromone, illustrating the key enzymatic steps.

Caption: A simplified diagram of a fatty acid-derived pheromone biosynthesis pathway.

Conclusion

This compound serves as a compelling example of a semiochemical with diverse roles in the natural world. Its discovery and characterization have been driven by advancements in analytical chemistry and a deeper understanding of chemical ecology. The detailed protocols and data presented in this guide are intended to provide a valuable resource for researchers and professionals engaged in the study and application of natural products, particularly in the context of pest management and the development of novel bioactive compounds. Further research into the biosynthesis and receptor mechanisms associated with this compound will undoubtedly unveil more intricate details of its biological significance.

References

The Occurrence and Analysis of Pentadecyl Acetate in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecyl acetate (C₁₇H₃₄O₂) is a long-chain acetate ester that has been identified as a semiochemical in several insect species. As a component of insect pheromones, it plays a crucial role in intraspecific communication, influencing behaviors such as aggregation and mating. This technical guide provides an in-depth overview of the natural sources of this compound in insects, its biological functions, and the detailed experimental protocols for its extraction and analysis. The information presented is intended to support research in chemical ecology, pest management strategies, and the potential discovery of novel bioactive compounds.

Natural Occurrences and Biological Functions of this compound

This compound has been identified as a key pheromonal component in insects from different orders, primarily Diptera and Lepidoptera. Its primary role is in chemical signaling, where it can act as either an aggregation or a sex pheromone.

In Diptera: The Vinegar Fly (Drosophila busckii)

In Drosophila busckii, (S)-2-pentadecyl acetate is a major component of the aggregation pheromone, along with 2-pentadecanone. This pheromone is produced by sexually mature males and is transferred to the female's cuticle during mating. The released pheromone attracts both males and females to potential food and oviposition sites. While the racemic mixture of 2-pentadecyl acetate is attractive, the (S)-enantiomer is the naturally active form.

In Lepidoptera: The Pear Fruit Moth (Acrobasis pyrivorella)

This compound is a minor but significant component of the female sex pheromone of the pear fruit moth, Acrobasis pyrivorella.[1][2] The primary attractant is (Z)-9-pentadecenyl acetate. However, the addition of this compound to the main component significantly increases the number of males caught in field trapping experiments, demonstrating its synergistic effect in enhancing the mating signal.[1]

Quantitative Data Summary

The following table summarizes the quantitative data available for this compound in the identified insect species. The precise quantification of pheromone components is critical for synthesizing effective lures for pest management and for understanding the subtleties of chemical communication.

| Insect Species | Order | Pheromone Type | Compound | Quantity per Insect (mean ± SE) | Analytical Method |

| Acrobasis pyrivorella | Lepidoptera | Sex Pheromone | This compound | 0.8 ± 0.1 ng | GC-MS |

| Drosophila busckii | Diptera | Aggregation Pheromone | (S)-2-pentadecyl acetate | Major Component | GC-MS |

Experimental Protocols for Analysis

The identification and quantification of this compound from insect sources rely on meticulous extraction and sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.

Sample Collection and Pheromone Extraction

The choice of extraction method depends on the insect and the nature of the pheromone (e.g., cuticular or glandular).

-

Solvent Extraction of Pheromone Glands: This is a common method for non-volatile or glandular pheromones.

-

Dissection: Anesthetize the insect (e.g., by chilling) and dissect the relevant pheromone gland (e.g., abdominal tips for female moths) under a microscope.

-

Extraction: Immediately place the excised gland into a clean 2 mL glass vial containing a small, precise volume (e.g., 50-100 µL) of a high-purity non-polar solvent such as hexane or dichloromethane.

-

Incubation: Allow the extraction to proceed for a set duration (e.g., 30 minutes to several hours) at room temperature. The gland may be gently crushed to aid extraction.

-

Storage: The resulting extract can be directly analyzed or stored at -20°C or lower in a sealed vial to prevent degradation.

-

-

Solid-Phase Microextraction (SPME): This is a solvent-free method ideal for sampling volatile or semi-volatile compounds from living insects.

-

Exposure: Place the insect in a sealed glass vial. Expose a SPME fiber to the headspace above the insect for a standardized period.

-

Adsorption: The volatile and semi-volatile compounds, including this compound, will adsorb onto the fiber coating.

-

Desorption: Immediately insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides both separation and identification of the components in the extract.

-

Typical GC-MS Parameters:

-

Injection Mode: Splitless injection is often used for trace analysis to maximize the transfer of analytes to the column.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is typically employed.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

-

Oven Temperature Program: An initial temperature of around 50-60°C, held for 1-2 minutes, followed by a ramp of 10°C/min to 280-300°C, with a final hold time.

-

MS Detector: Electron Ionization (EI) at 70 eV is the standard for creating reproducible mass spectra. The mass spectrometer scans a mass range of approximately m/z 40-550.

-

Quantification

For accurate quantification, an internal standard (IS) is typically used.

-

Internal Standard: A known amount of a compound not present in the sample (e.g., a deuterated analog or a compound with a similar chemical structure but different retention time) is added to the extract before analysis.

-

Calibration Curve: A series of standard solutions containing known concentrations of synthetic this compound and a constant concentration of the internal standard are analyzed by GC-MS. A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Calculation: The concentration of this compound in the insect extract is then determined by comparing its peak area ratio to the internal standard with the calibration curve.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of long-chain acetate esters in insects is closely linked to fatty acid metabolism. The following diagram illustrates a generalized pathway.

Pheromonal Communication Workflow

This diagram illustrates the role of this compound in chemical communication, from production to behavioral response.

Experimental Analysis Workflow

The following diagram outlines the key steps in the experimental analysis of this compound from insect samples.

References

The Role of Pentadecyl Acetate in Insect Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecyl acetate, a long-chain saturated acetate, plays a significant, albeit nuanced, role in the chemical communication systems of several insect species. This technical guide provides an in-depth analysis of its function as a semiochemical, detailing its involvement in aggregation and sexual communication. The document summarizes key quantitative data, provides comprehensive experimental protocols for its study, and visualizes the underlying biological and experimental frameworks. This guide is intended to serve as a core resource for researchers in chemical ecology, entomology, and for professionals in drug development exploring novel pest management strategies based on insect behavior manipulation.

Introduction to this compound in Insect Communication

This compound (C₁₇H₃₄O₂) is a fatty acid ester that has been identified as a component of insect pheromone blends. Unlike many highly specific primary pheromone components, this compound often acts as a synergist or a modulator of the behavioral response to the primary attractant. Its presence in a pheromone blend can enhance the attractiveness of the signal, contributing to the species-specificity of the chemical message. Understanding the precise role of this compound is crucial for the development of effective and highly selective semiochemical-based pest control strategies.

Quantitative Data on this compound in Insect Pheromones

The following tables summarize the available quantitative data regarding the presence and behavioral effects of this compound in specific insect species.

| Insect Species | Pheromone Type | Role of this compound | Quantitative Data | Reference |

| Acrobasis pyrivorella (Pear Fruit Moth) | Sex Pheromone | Synergist | 0.8 ± 0.1 ng per female gland | [1][2] |

| Drosophila busckii | Aggregation Pheromone | Major Component | A mixture with 2-pentadecanone increased fly response twofold compared to either compound alone. | [1] |

| Holotrichia parallela (Dark Black Chafer) | Aggregation Pheromone | Potential Component | Elicits a dose-dependent electroantennographic (EAG) response in both males and females. | [3] |

Table 1: Occurrence and Function of this compound in Selected Insect Species.

| Insect Species | Assay Type | Dosage/Concentration | Observed Response | Reference |

| Acrobasis pyrivorella | Field Trapping | 21 µg (7% of primary pheromone) | Significantly increased the number of males trapped. | [1] |

| Holotrichia parallela | Electroantennography (EAG) | 1 µg to 100 µg | Dose-dependent increase in antennal depolarization in both sexes. | |

| Drosophila busckii | Wind-Tunnel Olfactometer | Not specified | Attraction of both sexes. |

Table 2: Behavioral and Electrophysiological Responses to this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's role in insect communication.

Pheromone Extraction and Analysis

Objective: To extract, identify, and quantify this compound from insect pheromone glands.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Gland Extracts

-

Pheromone Gland Dissection:

-

Anesthetize virgin female insects (e.g., moths at the peak of their calling behavior) by chilling them on ice.

-

Under a stereomicroscope, carefully dissect the pheromone-producing gland (e.g., the terminal abdominal segments for many moth species).

-

-

Extraction:

-

Immediately place the dissected gland into a small vial containing a minimal volume (e.g., 50-100 µL) of high-purity hexane.

-

Gently crush the gland with a clean glass rod to ensure complete extraction.

-

Allow the extraction to proceed for at least 30 minutes at room temperature.

-

For quantitative analysis, a known amount of an internal standard (e.g., a deuterated acetate or a homolog not present in the gland) is added to the extract.

-

-

GC-MS Analysis:

-

Injection: Inject 1-2 µL of the hexane extract into the GC-MS system in splitless mode.

-

Gas Chromatograph (GC) Parameters (Example for Long-Chain Acetates):

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is suitable for separating long-chain acetates.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 280°C.

-

Hold: Maintain 280°C for 5-10 minutes.

-

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic synthetic standard. The mass spectrum of this compound will show characteristic fragments.

-

-

Electrophysiological Assays

Objective: To measure the response of an insect's antenna to this compound.

Protocol: Electroantennography (EAG)

-

Antenna Preparation:

-

Anesthetize an insect (male or female, depending on the research question) using CO₂ or by chilling.

-

Excise one antenna at its base using micro-scissors.

-

Cut a small portion from the distal tip of the antenna to improve electrical contact.

-

-

Electrode Placement:

-

Mount the basal end of the antenna onto the reference electrode using conductive gel.

-

Bring the recording electrode, also with conductive gel, into contact with the cut distal tip of the antenna.

-

-

Stimulus Preparation and Delivery:

-

Prepare a serial dilution of synthetic this compound in a high-purity solvent like hexane (e.g., ranging from 1 ng/µL to 10 µg/µL).

-

Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.

-

Deliver a puff of purified, humidified air (e.g., 0.5 seconds duration) through the pipette, directing the airflow over the mounted antenna.

-

A pipette with solvent only serves as a negative control.

-

-

Data Recording and Analysis:

-

The electrical potential difference between the electrodes is amplified and recorded using specialized software.

-

The response is measured as the maximum amplitude of depolarization (in millivolts, mV) from the baseline.

-

Normalize responses by expressing them as a percentage of the response to a standard compound to allow for comparison across different preparations.

-

Construct a dose-response curve by plotting the EAG response against the logarithm of the stimulus concentration.

-

Behavioral Bioassays

Objective: To assess the behavioral response of insects to this compound.

Protocol: Wind Tunnel Bioassay (for flying insects like moths)

-

Setup:

-

Use a wind tunnel with controlled airflow (e.g., 0.3 m/s), temperature, humidity, and light conditions (typically red light for nocturnal insects).

-

The air should be purified by passing it through an activated charcoal filter.

-

-

Pheromone Source:

-

Apply a precise amount of synthetic this compound, either alone or in a blend with other pheromone components, onto a dispenser (e.g., a rubber septum or filter paper).

-

Place the dispenser at the upwind end of the tunnel.

-

-

Insect Preparation and Release:

-

Use sexually mature, virgin insects that have been acclimated to the tunnel conditions.

-

Release individual insects on a platform at the downwind end of the tunnel.

-

-

Observation and Data Collection:

-

Observe the behavior of each insect for a set period (e.g., 3-5 minutes).

-

Record a sequence of behaviors, such as:

-

Activation: Wing fanning or taking flight.

-

Upwind Flight: Oriented flight towards the pheromone source.

-

Casting: Zigzagging flight pattern.

-

Source Contact: Landing on or near the pheromone source.

-

-

Analyze the percentage of insects exhibiting each behavior in response to different treatments (e.g., this compound alone vs. a blend).

-

Protocol: T-Maze Olfactometer Bioassay (for walking insects like Drosophila)

-

Setup:

-

A T-shaped glass or plastic tube with a central arm for introducing the insects and two side arms leading to odor chambers.

-

-

Odor Application:

-

In one odor chamber, place a filter paper with a specific concentration of this compound in a solvent.

-

In the other chamber, place a filter paper with the solvent alone as a control.

-

-

Insect Introduction and Choice:

-

Introduce a group of insects into the base of the central arm.

-

Allow the insects to move freely and choose between the two arms for a predetermined amount of time.

-

-

Data Analysis:

-

Count the number of insects in each arm at the end of the assay.

-

Calculate a preference index (PI) = (Number in odor arm - Number in control arm) / Total number of insects. A positive PI indicates attraction, while a negative PI indicates repulsion.

-

Visualizations: Pathways and Workflows

Signaling Pathways in Insect Olfaction

The detection of this compound by an insect's antenna initiates a signal transduction cascade within the olfactory receptor neurons (ORNs). Two primary models for this process are currently debated: an ionotropic and a metabotropic pathway.

Caption: Proposed ionotropic signaling pathway for insect pheromone reception.

References

Olfactory Response of Insects to Pentadecyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecyl acetate (C₁₇H₃₄O₂) is a long-chain acetate ester that plays a significant role in the chemical communication of several insect species. As a semiochemical, it can function as both a sex pheromone, mediating mating behaviors, and an aggregation pheromone, facilitating the gathering of conspecifics. Understanding the olfactory response of insects to this compound is crucial for the development of novel and species-specific pest management strategies, as well as for advancing our fundamental knowledge of insect neurobiology and chemical ecology. This technical guide provides a comprehensive overview of the current understanding of insect responses to this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Olfactory Responses

The olfactory response of insects to this compound has been quantified using electrophysiological and behavioral assays. The following tables summarize the key findings for different insect species.

Table 1: Electrophysiological Response to this compound

| Insect Species | Sex | Technique | Stimulus Concentration (µg/µL) | Response Amplitude (mV, mean ± SE) | Reference |

| Holotrichia parallela (Chafer Beetle) | Female | EAG | 1 | ~0.2 | [1] |

| 10 | ~0.4 | [1] | |||

| 100 | ~0.75 | [1] | |||

| Male | EAG | 1 | ~0.15 | [1] | |

| 10 | ~0.3 | [1] | |||

| 100 | ~0.6 |

Note: EAG response values are estimated from graphical data presented in the cited literature.

Table 2: Behavioral Response to this compound

| Insect Species | Type of Assay | Lure Composition | Mean Trap Catch (± SE) | Significance | Reference |

| Acrobasis pyrivorella (Pear Fruit Moth) | Field Trapping | (Z)-9-pentadecenyl acetate (300 µg) | 5.3 ± 1.4 | - | |

| (Z)-9-pentadecenyl acetate (300 µg) + this compound (21 µg) | 12.3 ± 2.6 | p < 0.05 | |||

| Drosophila busckii | Wind-tunnel Olfactometer | (S)-2-pentadecyl acetate | Attraction of both sexes | - |

Note: For Drosophila busckii, the original study demonstrated attraction but did not provide specific quantitative data in the publication.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in insect olfaction. The following sections outline the standard protocols for the key experiments cited in this guide.

Electroantennography (EAG)

Electroantennography measures the summated electrical potential from the entire antenna in response to an odorant stimulus, providing an overall assessment of olfactory sensitivity.

1. Insect Preparation:

-

The insect is immobilized, often by chilling or restraining in a pipette tip with the head protruding.

-

One antenna is carefully excised at the base using micro-scissors.

2. Electrode Placement:

-

Glass capillary microelectrodes are filled with a saline solution (e.g., insect Ringer's solution).

-

The recording electrode is placed in contact with the distal end of the excised antenna.

-

The reference electrode is inserted into the base of the antenna or the head of the insect.

3. Stimulus Preparation and Delivery:

-

Serial dilutions of this compound are prepared in a solvent such as hexane or paraffin oil.

-

A known volume (e.g., 10 µL) of the solution is applied to a filter paper strip.

-

The filter paper is placed inside a Pasteur pipette, which serves as a stimulus cartridge.

-

A purified and humidified continuous air stream is passed over the antenna.

-

The stimulus is delivered by puffing air through the cartridge into the continuous air stream for a defined duration (e.g., 0.5 seconds).

4. Data Recording and Analysis:

-

The electrical signal from the antenna is amplified and recorded using a specialized data acquisition system.

-

The response is measured as the maximum negative deflection of the potential (in millivolts) from the baseline.

-

Responses are typically normalized by subtracting the response to a solvent control.

Single-Sensillum Recording (SSR)

Single-sensillum recording is a more refined technique that measures the action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum. This allows for the characterization of the response properties of specific neuron types.

1. Insect Preparation:

-

The insect is immobilized as in the EAG protocol, but with greater care to ensure the stability of the antenna.

-

The antenna is fixed in place using dental wax or a fine needle to expose the sensilla of interest.

2. Electrode Placement:

-

A sharp tungsten microelectrode serves as the recording electrode.

-

A reference electrode (e.g., a silver-silver chloride wire) is inserted into the insect's eye or another part of the body.

-

Under high magnification, the recording electrode is carefully inserted through the cuticle at the base of a single sensillum to make contact with the sensillar lymph.

3. Stimulus Delivery:

-

Stimulus preparation and delivery are similar to the EAG protocol, with the stimulus-laden air directed specifically at the sensillum being recorded.

4. Data Recording and Analysis:

-

The action potentials (spikes) from the OSNs are amplified, filtered, and recorded.

-

Spike sorting software can be used to distinguish the responses of different neurons within the same sensillum based on spike amplitude and shape.

-

The response is quantified by counting the number of spikes in a defined time window after stimulus onset and subtracting the spontaneous firing rate.

Behavioral Assays: Field Trapping and Olfactometers

1. Field Trapping (for Acrobasis pyrivorella):

-

Sticky traps are deployed in the field in a randomized block design.

-

Lures, typically rubber septa, are impregnated with the synthetic pheromone components (e.g., (Z)-9-pentadecenyl acetate alone or in combination with this compound).

-

Traps are checked periodically, and the number of captured male moths is recorded.

-

Statistical analysis (e.g., ANOVA) is used to compare the effectiveness of different lure compositions.

2. Wind-Tunnel Olfactometer (for Drosophila busckii):

-

A wind tunnel provides a laminar airflow to create a stable odor plume.

-

The synthetic pheromone is released from a point source at the upwind end of the tunnel.

-

Insects are released from a platform at the downwind end.

-

The number of insects exhibiting upwind flight and landing at the odor source is recorded.

-

The behavior in response to the test odor is compared to a solvent control.

Mandatory Visualizations

Olfactory Signaling Pathway for Acetate Pheromones in Moths

The following diagram illustrates a plausible signaling pathway for the detection of acetate pheromones, such as this compound, in moth olfactory sensory neurons. This pathway integrates components of both ionotropic and metabotropic signaling, reflecting the current understanding of insect olfaction.

Caption: Olfactory signaling pathway for acetate pheromones in moths.

Experimental Workflow for Electroantennography (EAG)

The following diagram outlines the typical workflow for conducting an EAG experiment to measure an insect's olfactory response to this compound.

Caption: Experimental workflow for Electroantennography (EAG).

Logical Relationship of Pheromone Components in Acrobasis pyrivorella Attraction

This diagram illustrates the synergistic effect of this compound on the attraction of the pear fruit moth, Acrobasis pyrivorella, when combined with the primary pheromone component.

Caption: Synergistic effect of this compound in moth attraction.

Conclusion

This compound is a key semiochemical for several insect species, eliciting distinct electrophysiological and behavioral responses. The quantitative data presented herein for Holotrichia parallela and Acrobasis pyrivorella highlight its importance as an aggregation and sex pheromone, respectively. The detailed experimental protocols provide a foundation for future research aimed at further elucidating the role of this compound in insect chemical communication. The visualized signaling pathway offers a model for understanding the molecular mechanisms underlying the detection of long-chain acetate esters. Further research, particularly focusing on single-sensillum recordings and the identification of the specific olfactory receptors for this compound, will be invaluable for the development of targeted and environmentally benign pest management solutions and for deepening our understanding of the intricate world of insect olfaction.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Pentadecyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis and purification of pentadecyl acetate, a long-chain ester of significant interest in various research and development applications. Two primary synthetic routes are presented: a classic Fischer esterification of 1-pentadecanol and acetic acid, and an alternative method utilizing acetic anhydride. Furthermore, a comprehensive purification protocol using silica gel column chromatography is detailed to ensure high-purity material suitable for research purposes. Characterization data, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are provided to confirm the identity and purity of the final product.

Introduction

This compound (C₁₇H₃₄O₂) is a long-chain alkyl ester that finds applications in various fields of chemical and biological research. Its synthesis is a fundamental example of esterification, a key reaction in organic chemistry. The purity of such long-chain, non-polar compounds is critical for their use in biological assays, as impurities can significantly impact experimental outcomes.

This application note outlines two robust methods for the synthesis of this compound:

-

Fischer Esterification: An acid-catalyzed equilibrium reaction between 1-pentadecanol and acetic acid. This method is cost-effective but requires strategies to drive the reaction to completion.

-

Acetylation with Acetic Anhydride: A more reactive approach that often leads to higher yields and is easier to drive to completion.

Following synthesis, a detailed purification protocol based on silica gel column chromatography is provided to remove unreacted starting materials and byproducts. Finally, analytical methods for the characterization and purity assessment of the synthesized this compound are described.

Synthesis of this compound

Two effective methods for the synthesis of this compound are detailed below.

Method 1: Fischer Esterification

This method employs an excess of acetic acid to drive the equilibrium towards the product, with the removal of water being a critical step for achieving a high yield.

Reaction Scheme:

CH₃(CH₂)₁₄OH + CH₃COOH ⇌ CH₃(CH₂)₁₄OC(O)CH₃ + H₂O (1-Pentadecanol + Acetic Acid ⇌ this compound + Water)

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine 1-pentadecanol (1.0 eq), glacial acetic acid (3.0 eq), and a catalytic amount of a strong acid catalyst such as p-toluenesulfonic acid (0.05 eq) or sulfuric acid.

-

Solvent: Add a suitable solvent that forms an azeotrope with water, such as toluene or hexane, to facilitate water removal.

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the consumption of 1-pentadecanol on TLC and no further water collection), cool the reaction mixture to room temperature.

-

Extraction: Dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove excess acetic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Method 2: Acetylation with Acetic Anhydride

This method utilizes the higher reactivity of acetic anhydride to achieve complete conversion of the alcohol.

Reaction Scheme:

CH₃(CH₂)₁₄OH + (CH₃CO)₂O → CH₃(CH₂)₁₄OC(O)CH₃ + CH₃COOH (1-Pentadecanol + Acetic Anhydride → this compound + Acetic Acid)

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-pentadecanol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or pyridine.

-

Reagent Addition: Cool the solution in an ice bath and add pyridine (2.0 eq, if not used as the solvent) followed by the dropwise addition of acetic anhydride (1.5 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by the slow addition of water.

-

Extraction: Dilute the mixture with an organic solvent and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification of this compound

Purification of the crude this compound is essential to remove any unreacted 1-pentadecanol, which can be challenging due to its similar polarity.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent such as hexane.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a solvent system of increasing polarity. A common gradient is starting with pure hexane and gradually increasing the proportion of a more polar solvent like diethyl ether or ethyl acetate (e.g., hexane/diethyl ether 98:2 to 95:5).

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization and Data Presentation

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as GC-MS and NMR.

Quantitative Data Summary

| Parameter | Fischer Esterification | Acetylation with Acetic Anhydride | Purification |

| Reactants | 1-Pentadecanol, Acetic Acid | 1-Pentadecanol, Acetic Anhydride | Crude this compound |

| Catalyst/Reagent | p-Toluenesulfonic acid | Pyridine | Silica Gel |

| Solvent | Toluene | Dichloromethane | Hexane/Diethyl Ether |

| Typical Yield (crude) | 70-85% | >90% | - |

| Purity (after purification) | >98% (by GC) | >98% (by GC) | >98% (by GC) |

Analytical Data

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Expected Retention Time: Dependent on the GC column and conditions.

-

Mass Spectrum (EI): A characteristic fragmentation pattern is expected, with a molecular ion peak (M⁺) at m/z 270.45, and major fragments corresponding to the loss of the acetyl group and fragmentation of the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The following are predicted chemical shifts for this compound.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~4.05 (t) | -O-CH₂ - |

| ~2.04 (s) | -C(O)-CH₃ |

| ~1.62 (quint) | -O-CH₂-CH₂ - |

| ~1.25 (m) | -(CH₂ )₁₂- |

| ~0.88 (t) | -CH₃ |

Visualized Workflows

Caption: Workflow for the synthesis and purification of this compound.

Caption: Logic diagram for the purification of this compound by column chromatography.

Application Note: Analysis of Pentadecyl Acetate by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a comprehensive method for the qualitative and quantitative analysis of Pentadecyl acetate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a long-chain fatty acid ester, has applications in various fields, including its role as a component in insect pheromone formulations and as a specialty chemical. The protocols provided herein are intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a robust framework for sample preparation, instrument setup, and data analysis.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the identification and quantification of volatile and semi-volatile compounds such as this compound.[1] The proper preparation of samples and optimization of GC-MS parameters are crucial for achieving accurate and reproducible results. This document outlines a standard protocol for the analysis of this compound, including sample preparation, instrument parameters, and expected analytical outcomes.

Data Presentation

The following tables summarize the key quantitative data for the GC-MS analysis of this compound.

Table 1: Chemical and Chromatographic Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₇H₃₄O₂ | [2] |

| Molecular Weight | 270.45 g/mol | [2] |

| CAS Number | 629-58-3 | [2] |

| Kovats Retention Index (Standard Non-Polar Column) | 1857 | [2] |

Table 2: Mass Spectrometric Data for this compound (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Ion Assignment |

| 43 | 100 | [CH₃CO]⁺ |

| 55 | 80 | [C₄H₇]⁺ |

| 57 | 45 | [C₄H₉]⁺ |

| 61 | 95 | [CH₃COOH₂]⁺ |

| 71 | 35 | [C₅H₁₁]⁺ |

| 83 | 25 | [C₆H₁₁]⁺ |

Note: Data is compiled from the NIST Mass Spectrometry Data Center. The fragmentation pattern is characteristic of long-chain acetates, with the base peak at m/z 43 corresponding to the acetyl cation.

Experimental Protocols

Sample Preparation

The following protocol describes a general method for preparing samples containing this compound for GC-MS analysis. The choice of solvent and extraction method may need to be optimized based on the sample matrix.

Materials:

-

Sample containing this compound

-

Hexane or Dichloromethane (GC grade)

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

GC vials with septa

Procedure:

-

Liquid Samples: Dilute an accurately weighed or measured amount of the liquid sample in a suitable solvent such as hexane or dichloromethane to a final concentration within the calibrated range of the instrument.

-

Solid Samples: Extract a known amount of the homogenized solid sample with hexane or dichloromethane. Vortex the mixture for 2 minutes, followed by centrifugation at 5000 rpm for 10 minutes to separate the solid debris.

-

Extraction: Carefully transfer the supernatant to a clean vial. For samples with high water content, pass the organic extract through a small column of anhydrous sodium sulfate to remove residual water.

-

Final Preparation: Transfer the final extract into a 2 mL GC vial for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and column used.

Gas Chromatograph (GC) Parameters:

-

Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1 (can be adjusted based on sample concentration).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Mass Scan Range: 40-400 amu.

-

Scan Rate: 2 scans/second.

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: Experimental workflow for GC-MS analysis of this compound.

Discussion

The provided protocol offers a reliable method for the analysis of this compound. The retention time of this compound can be estimated based on its Kovats retention index, which is a standardized measure of a compound's elution time relative to n-alkanes. On a standard non-polar column like the HP-5ms, this compound is expected to elute in the mid-to-late region of the chromatogram under the specified temperature program.

The mass spectrum of this compound is characterized by a prominent peak at m/z 43, which corresponds to the [CH₃CO]⁺ ion, and a characteristic fragmentation pattern of long-chain esters. The molecular ion peak (m/z 270) may be of low abundance or absent in the EI spectrum.

For quantitative analysis, it is recommended to use an internal standard, such as a deuterated analog or a compound with similar chemical properties and a different retention time. A calibration curve should be prepared using a series of standard solutions of this compound of known concentrations.

Conclusion

This application note provides a detailed and practical guide for the GC-MS analysis of this compound. The outlined protocols for sample preparation and instrument parameters, along with the provided quantitative data, will enable researchers and scientists to develop and validate their own methods for the accurate and reliable analysis of this compound in various matrices.

References

Protocol for Electroantennography (EAG) with Pentadecyl Acetate

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a widely used electrophysiological technique to measure the summed electrical response of olfactory sensory neurons on an insect's antenna to a volatile compound. This method is instrumental in screening for biologically active compounds, identifying components of pheromone blends, and studying the structure-activity relationships of semiochemicals. Pentadecyl acetate is a known semiochemical, acting as a component of the sex pheromone in various insect species, including the pear fruit moth (Acrobasis pyrivorella) and as an aggregation pheromone in Drosophila busckii.[1] These application notes provide a detailed protocol for conducting EAG analysis with this compound, aimed at researchers in chemical ecology, pest management, and drug development.

Data Presentation

Table 1: Hypothetical Dose-Response of Male Acrobasis pyrivorella Antennae to this compound

| Concentration (µg on filter paper) | Mean EAG Response (mV) ± SEM (n=10) | Normalized Response (%) |

| Solvent Control (Hexane) | 0.1 ± 0.02 | 0 |

| 0.01 | 0.5 ± 0.08 | 15 |

| 0.1 | 1.2 ± 0.15 | 42 |

| 1 | 2.5 ± 0.21 | 88 |

| 10 | 3.2 ± 0.25 | 112 |

| 100 | 3.5 ± 0.28 | 123 |

| Standard (10 µg (Z)-9-Pentadecenyl acetate) | 2.85 ± 0.22 | 100 |

Note: Data are for illustrative purposes. The actual responses can vary depending on the insect species, age, physiological state, and experimental conditions. Normalization is performed against the response to a standard compound, in this case, the major pheromone component of Acrobasis pyrivorella.

Experimental Protocols

This section outlines the detailed methodology for conducting EAG experiments with this compound.

Materials and Equipment

-

Insects: Healthy, virgin male insects (e.g., Acrobasis pyrivorella or Drosophila busckii), typically 2-5 days post-eclosion.

-

Chemicals:

-

This compound (CAS No. 629-58-3)

-

Hexane (or other suitable solvent)

-

Saline solution (e.g., Ringer's solution)

-

Conductive gel

-

-

Equipment:

-

Stereomicroscope

-

Fine scissors and forceps

-

Glass capillary microelectrodes

-

Ag/AgCl wires

-

Micromanipulators

-

High-impedance DC amplifier

-

Data acquisition system (e.g., IDAC) and software

-

Air delivery system (charcoal-filtered and humidified air)

-

Stimulus delivery controller (olfactometer)

-

Pasteur pipettes and filter paper strips

-

Antennal Preparation

-

Anesthetize the insect: Immobilize the insect by cooling it on ice or in a freezer for a few minutes.

-

Excise the antenna: Under a stereomicroscope, carefully excise one antenna at its base using fine scissors.

-

Mount the antenna:

-

Place a small amount of conductive gel on the indifferent (base) and recording (tip) electrode holders.

-

Carefully mount the basal end of the antenna onto the indifferent electrode.

-

Make a small cut at the distal tip of the antenna and bring it into contact with the recording electrode. Ensure a good electrical connection.

-

Stimulus Preparation

-

Prepare serial dilutions of this compound in hexane (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

-

Apply 10 µL of each dilution onto a small piece of filter paper (1 cm x 2 cm) and insert it into a clean Pasteur pipette.

-

Prepare a solvent control pipette with hexane only.

-

Prepare a standard control with a known EAG-active compound for the tested species.

EAG Recording

-

Position the mounted antenna in a continuous stream of charcoal-filtered, humidified air (approximately 0.5 L/min).

-

Place the tip of the stimulus delivery pipette about 1 cm from the antenna.

-

Allow the preparation to stabilize for at least 1-2 minutes until a stable baseline is achieved.

-

Deliver a puff of the solvent control to check for any mechanical response.

-

Deliver puffs of the this compound dilutions in ascending order of concentration.

-

Maintain an inter-stimulus interval of at least 30-60 seconds to allow the antenna to recover.

-

Periodically deliver a puff of the standard compound to monitor the viability of the preparation.

-

Record the voltage changes from the antenna using the data acquisition system. The peak amplitude of the negative deflection is measured as the EAG response.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the Electroantennography (EAG) experiment.

Olfactory Signaling Pathway for Acetate Pheromones

Caption: Acetate pheromone olfactory signal transduction pathway.

References

Field Application Techniques for Pentadecyl Acetate Pheromone Lures: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecyl acetate is a semiochemical that functions as a key component in the pheromone blends of several insect species. Its application in lures is pivotal for monitoring and managing pest populations through techniques such as population tracking, mass trapping, and mating disruption. This document provides detailed application notes and standardized protocols for the effective field use of this compound pheromone lures, with a focus on two primary target species: the pear fruit moth (Acrobasis pyrivorella) and the fruit fly Drosophila busckii. The methodologies outlined below are synthesized from published research and general best practices in chemical ecology and integrated pest management (IPM).

Target Species and Pheromone Composition

This compound's role varies between species, necessitating distinct lure compositions and application strategies.

-

For the Pear Fruit Moth (Acrobasis pyrivorella): this compound acts as a synergist in the female sex pheromone blend. Field trapping experiments have demonstrated that the addition of this compound to the primary pheromone component significantly increases the capture of male moths.[1][2]

-

For Drosophila busckii: (S)-2-pentadecyl acetate is a major component of the aggregation pheromone, which attracts both males and females to potential feeding and oviposition sites. Its effectiveness in the field is significantly enhanced when combined with food-based kairomones.

A summary of the recommended lure compositions is provided in the table below.

| Target Species | Pheromone Component(s) | Recommended Lure Loading | Dispenser Type (Recommended) |

| Acrobasis pyrivorella | (Z)-9-pentadecenyl acetate & this compound | 300 µg & 21 µg (approx. 7% of primary component) | Red Rubber Septum |

| Drosophila busckii | (S)-2-pentadecyl acetate & 2-pentadecanone | 50 ng each (as a starting point for field trials) in conjunction with a food-based attractant | Combined lure system: Rubber septum for pheromones and a separate container for the food bait |

Experimental Protocols

The following protocols provide a framework for the preparation and deployment of this compound pheromone lures in field settings.

Protocol 1: Preparation of Pheromone Lures for Acrobasis pyrivorella

Objective: To prepare rubber septa lures for monitoring the pear fruit moth.

Materials:

-

This compound (high purity)

-

(Z)-9-pentadecenyl acetate (high purity)

-

Red rubber septa

-

Hexane (HPLC grade)

-

Micropipettes

-

Glass vials with PTFE-lined caps

-

Fume hood

-

Forceps

Procedure:

-

Stock Solution Preparation: In a fume hood, prepare a stock solution containing (Z)-9-pentadecenyl acetate and this compound in hexane at the desired ratio (e.g., 300:21). The final concentration should be such that the desired loading dose can be applied in a small volume (e.g., 50-100 µL).

-

Lure Loading: Using a micropipette, carefully apply the precise volume of the stock solution onto the center of a red rubber septum. Allow the solvent to fully evaporate (approximately 1-2 hours) within the fume hood before capping the vials.

-

Storage: Store the prepared lures in airtight glass vials at -20°C until field deployment. This minimizes the degradation and premature release of the pheromone components.

Protocol 2: Preparation of a Combined Lure System for Drosophila busckii

Objective: To prepare a lure system that combines the aggregation pheromone with a food-based attractant for Drosophila busckii.

Materials:

-

(S)-2-pentadecyl acetate

-

2-pentadecanone

-

Red rubber septa

-

Hexane (HPLC grade)

-

Chicory

-

Erwinia carotovora subsp. carotovora culture (optional, for enhanced attraction)

-

Small, ventilated containers for the food bait (e.g., plastic cups with perforated lids)

-

Micropipettes, glass vials, fume hood, forceps

Procedure:

-

Pheromone Dispenser Preparation:

-

Prepare a stock solution of (S)-2-pentadecyl acetate and 2-pentadecanone in hexane at a 1:1 ratio. A starting concentration for field trials could be based on laboratory findings (e.g., 50 ng of each component).

-

Load the pheromone solution onto red rubber septa as described in Protocol 1.

-

-

Food Bait Preparation:

-

Thaw frozen chicory to achieve a soft, rotting-like consistency.

-

(Optional) To enhance attraction, inoculate the thawed chicory with a culture of Erwinia carotovora subsp. carotovora and allow it to incubate for at least 60 hours.

-

Place a portion of the prepared chicory into a ventilated container.

-

-

Lure Assembly: The final lure system will consist of the pheromone-loaded rubber septum and the container with the food bait, to be placed together within the trap.

Field Application Protocols

Protocol 3: Field Trapping of Acrobasis pyrivorella

Objective: To monitor the population of pear fruit moths using pheromone-baited traps.

Materials:

-

Prepared A. pyrivorella lures (from Protocol 1)

-

Delta or wing traps with sticky liners

-

Stakes or poles for trap deployment

-

Flagging tape for marking trap locations

-

GPS device for recording trap coordinates

Procedure:

-

Trap Selection and Preparation: Assemble delta or wing traps according to the manufacturer's instructions. Place a fresh sticky liner in each trap.

-

Lure Placement: Using forceps, place one pheromone lure in the center of the sticky liner or suspend it from the top center of the trap.

-

Trap Placement and Density:

-

Deploy traps in the upper third of the pear tree canopy.

-

Place traps at least 3-4 rows in from the edge of the orchard to target the local population.

-

A typical trap density for monitoring is 1-2 traps per 10 acres.

-

-

Monitoring: Check traps weekly, recording the number of captured moths. Replace sticky liners when they become dirty or filled with insects.

-

Lure Longevity and Replacement: While specific data for this compound longevity is limited, a general guideline for acetate pheromones in rubber septa is a field life of 4-8 weeks. Replace lures accordingly.

Protocol 4: Field Trapping of Drosophila busckii

Objective: To monitor D. busckii populations using a combined pheromone and food-bait lure system.

Materials:

-

Prepared D. busckii lure systems (from Protocol 2)

-

McPhail traps or similar jar-style traps suitable for Diptera

-

Soapy water or other drowning solution

-

Stakes for trap deployment

Procedure:

-

Trap Preparation: Add the drowning solution to the base of the McPhail traps.

-

Lure Placement: Place the food bait container in the bottom of the trap, and suspend the pheromone-loaded septum from the inside of the trap lid, above the drowning solution.

-

Trap Placement: Position traps in areas where D. busckii is likely to be found, such as near decaying plant matter or in crops susceptible to infestation. The optimal height and density will need to be determined empirically for specific agricultural systems.

-

Monitoring: Check traps weekly, counting the captured flies and replacing the drowning solution and food bait.

-

Lure Longevity: The pheromone dispenser should be replaced every 4-6 weeks. The food bait will require more frequent replacement (weekly) to maintain its attractiveness.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for the field application of this compound lures.

Table 1: Lure Composition and Loading

| Target Species | Primary Pheromone | This compound Loading | Dispenser | Reference |

| Acrobasis pyrivorella | (Z)-9-pentadecenyl acetate (300 µg) | 21 µg | Rubber Septum (inferred) | [1][2] |

| Drosophila busckii | (S)-2-pentadecyl acetate (50 ng) & 2-pentadecanone (50 ng) | 50 ng | Rubber Septum |

Table 2: Recommended Field Trapping Parameters

| Parameter | Acrobasis pyrivorella | Drosophila busckii |

| Trap Type | Delta or Wing Trap | McPhail or Jar-style Trap |

| Trap Placement | Upper third of tree canopy | Near potential breeding sites |

| Trap Density | 1-2 traps per 10 acres | To be determined empirically |

| Lure Replacement | Every 4-8 weeks | Pheromone: 4-6 weeks; Food bait: weekly |

Visualizations

The following diagrams illustrate the logical workflow for preparing and deploying this compound pheromone lures.

Caption: Workflow for the preparation of pheromone lures.

Caption: General workflow for field deployment and monitoring.

References

Application Notes and Protocols: Pentadecyl Acetate as a Standard for Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of pentadecyl acetate as an analytical standard, particularly as an internal standard in chromatographic techniques such as Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS).

Introduction

This compound (C₁₇H₃₄O₂) is the acetate ester of pentadecanol. Its stability, appropriate volatility, and chromatographic behavior make it a suitable candidate for use as an internal standard in the quantitative analysis of various organic compounds, especially in complex matrices. An internal standard is a compound added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume and instrument response.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an analytical standard is crucial for its effective application.

| Property | Value |

| Molecular Formula | C₁₇H₃₄O₂ |

| Molecular Weight | 270.49 g/mol |

| CAS Number | 629-58-3 |

| Appearance | Colorless liquid |

| Boiling Point | 335.6 °C (predicted) |

| Density | 0.856 g/cm³ (predicted) |

| Solubility | Soluble in organic solvents such as hexane, ethanol, and dichloromethane. Insoluble in water. |

Quantitative Data and Chromatographic Parameters

This compound's chromatographic behavior makes it an excellent internal standard for the analysis of long-chain fatty acid esters and other volatile to semi-volatile organic compounds.

Table 1: Gas Chromatography (GC) Retention Data

| Parameter | Value | Analytical Column |

| Kovats Retention Index (Standard Non-Polar) | 1857 | DB-5 or equivalent |

| Kovats Retention Index (Semi-Standard Non-Polar) | 1907.4 | OV-1 or equivalent |

Note: Retention indices can vary slightly depending on the specific GC column, temperature program, and other chromatographic conditions.

Table 2: Example GC-FID Conditions for Pheromone Analysis using this compound as an Internal Standard [1]

| Parameter | Condition |

| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |

| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., DB-5) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.5 mL/min) |

| Injector Temperature | 270 °C |

| Detector Temperature | 270 °C |

| Oven Temperature Program | 50°C for 2 min, then ramp at 15°C/min to 250°C, hold for 5 min |

| Injection Mode | Splitless (purge valve off for 1 min) or Split (e.g., 10:1) |

| Internal Standard Concentration | 20 ng/µL in hexane |

Experimental Protocols

The following protocols provide a framework for the use of this compound as an internal standard. These should be adapted and validated for specific applications.

This protocol describes the preparation of a stock solution of this compound that can be used to spike samples and calibration standards.

Materials:

-

This compound (analytical standard grade)

-

Hexane (or other suitable solvent, HPLC or GC grade)

-

Volumetric flasks (e.g., 10 mL, 100 mL)

-

Analytical balance

-

Micropipettes

Procedure:

-

Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.

-

Record the exact weight.

-

Dissolve the this compound in a small amount of hexane.

-

Once fully dissolved, bring the flask to volume with hexane.

-

Stopper the flask and invert several times to ensure homogeneity. This creates a stock solution of approximately 1 mg/mL.

-

Calculate the exact concentration based on the weight of this compound used.

-

This stock solution can be further diluted to create working standard solutions of desired concentrations (e.g., 20 ng/µL).

This protocol outlines the general steps for adding the internal standard to a sample and preparing it for GC-FID analysis. This is based on a method for analyzing insect pheromones.[1]

Materials:

-

Sample containing analytes of interest

-

This compound internal standard working solution (e.g., 20 ng/µL in hexane)

-

Hexane (or other appropriate solvent)

-

Vials for sample preparation and GC autosampler

-

Micropipettes

Procedure:

-

Transfer a known volume or weight of the sample into a vial.

-

Add a precise volume of the this compound internal standard working solution to the sample. For example, add 10 µL of a 20 ng/µL solution to achieve a final amount of 200 ng of the internal standard.

-

If necessary, dilute the sample to a final volume with the appropriate solvent.

-

Vortex the sample to ensure thorough mixing.

-

Transfer an aliquot of the prepared sample to a GC autosampler vial.

-

Inject the sample into the GC-FID system using the parameters outlined in Table 2 or a validated method for the specific analytes.

-

Identify the peaks for the analytes and the this compound internal standard based on their retention times.

-

Integrate the peak areas of the analytes and the internal standard.

-

Calculate the concentration of the analytes using a calibration curve constructed with the ratio of the analyte peak area to the internal standard peak area.

For use in regulated environments or for ensuring high-quality data, the analytical method using this compound as an internal standard should be validated. Key validation parameters include:

-

Selectivity: Ensure that no interfering peaks from the sample matrix co-elute with this compound or the analytes of interest.

-

Linearity and Range: Establish a linear relationship between the analyte/internal standard peak area ratio and the concentration of the analyte over a defined range.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Assess the reliability of the method when small, deliberate variations in method parameters are introduced.

Applications

This compound is particularly useful as an internal standard in the following applications:

-

Pheromone Analysis: As demonstrated in the cited literature, it is used for the quantification of insect pheromones, which are often long-chain esters, alcohols, and aldehydes.[1]

-

Environmental Monitoring: For the analysis of semi-volatile organic compounds in environmental samples.

-

Food and Beverage Analysis: In the quantification of flavor and fragrance compounds.

-

Biofuel Analysis: While a method for hexadecyl acetate in biodiesel has been validated, this compound could serve a similar purpose, especially where hexadecyl acetate might be present in the sample.

Conclusion